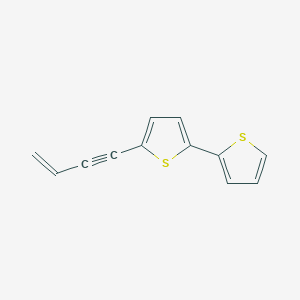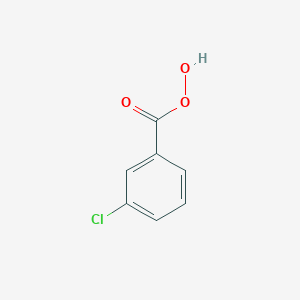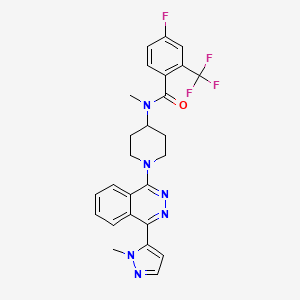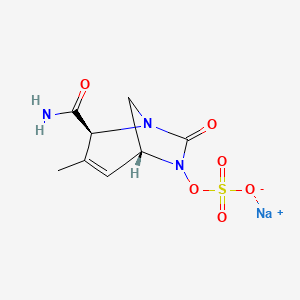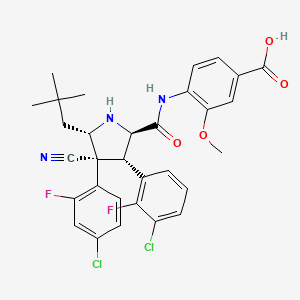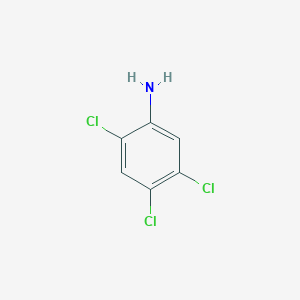
2,4,5-Trichloroaniline
Overview
Description
2,4,5-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a chlorinated derivative of aniline, characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 4, and 5 positions. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trichloroaniline can be synthesized through the chlorination of aniline. One common method involves the reaction of aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + 3\text{HCl} ] The product, this compound, precipitates from the solution as a white solid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorobenzene and aniline in a reaction kettle. Hydrogen chloride gas is introduced, followed by chlorine gas. The reaction mixture is then heated and filtered to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Iron powder and water at elevated temperatures (90-95°C) can be used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed for oxidation reactions.
Major Products Formed:
- Substitution reactions can yield various substituted anilines.
- Reduction reactions typically produce dechlorinated aniline derivatives.
- Oxidation reactions can result in the formation of chlorinated quinones and other oxidized products.
Scientific Research Applications
2,4,5-Trichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Research is conducted on its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloroaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it has been studied for its potential to inhibit protein kinase CK2, a key enzyme involved in cell signaling . The compound’s effects are mediated through its binding to specific sites on the target enzymes, leading to alterations in their activity.
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 3,4-Dichloroaniline
- 4-Chloroaniline
- 3-Chloroaniline
- 2,6-Dichloroaniline
Comparison: 2,4,5-Trichloroaniline is unique due to the specific positions of the chlorine atoms on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to other chlorinated anilines, this compound exhibits distinct properties, such as higher reactivity in substitution reactions and specific inhibitory effects on enzymes .
Biological Activity
2,4,5-Trichloroaniline (2,4,5-TCA) is a chlorinated aromatic compound that has garnered attention due to its biological activities and potential toxicological effects. This article reviews the biological activity of 2,4,5-TCA, focusing on its antimicrobial properties, nephrotoxicity, and the mechanisms underlying its biological effects.
Chemical Structure and Properties
This compound is an aniline derivative with three chlorine atoms attached to the benzene ring. Its molecular formula is CHClN. The presence of chlorine substituents significantly influences its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds synthesized from this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2,4,5-TCA showed varying degrees of activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing a clear correlation between the structure of the compounds and their biological activity. Notably, the presence of chlorine atoms was crucial for enhancing antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 1a | E. coli | 50 | 15 |
| 2c | B. subtilis | 25 | 20 |
| 1b | M. luteus | 100 | 10 |
| 2a | C. albicans | 200 | 8 |
Nephrotoxicity
In addition to its antimicrobial properties, this compound has been identified as a nephrotoxicant. A study involving Fischer 344 rats assessed the nephrotoxic effects of various trichloroanilines, including 2,4,5-TCA. The study found that exposure led to significant kidney damage characterized by increased kidney weight and elevated blood urea nitrogen levels. The compound exhibited cytotoxic effects at low concentrations (as low as 100 µM), indicating its potential for renal toxicity .
Mechanisms of Nephrotoxicity
The nephrotoxic effects of 2,4,5-TCA are believed to be mediated through several mechanisms:
- Organic Ion Transport Disruption : Studies have shown that 2,4,5-TCA affects organic cation transport in renal cells.
- Metabolite Formation : Potential metabolites from biotransformation processes may contribute to its nephrotoxic effects. For instance, oxidative metabolism can produce harmful compounds like aminophenols .
Case Study 1: In Vivo Nephrotoxicity Assessment
A study conducted on male Fischer 344 rats demonstrated that administration of this compound resulted in significant renal impairment. The research highlighted the compound's ability to induce oliguria and alter renal function markers.
Case Study 2: Antimicrobial Efficacy Evaluation
In vitro tests were performed to evaluate the antimicrobial efficacy of synthesized derivatives of this compound against various pathogens. The results indicated that specific modifications in the chemical structure could enhance antibacterial activity.
Properties
IUPAC Name |
2,4,5-trichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMCAKKKNKYFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044152 | |
| Record name | 2,4,5-Trichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-30-6 | |
| Record name | 2,4,5-Trichloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 636-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,4,5-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5-Trichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKK8S8WO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

